molecular formula C39H50O20 B1458796 Epimedin A1 CAS No. 140147-77-9

Epimedin A1

Cat. No. B1458796
CAS RN: 140147-77-9
M. Wt: 838.8 g/mol
InChI Key: NLVBYGTTYRFJKH-YFNAFYFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epimedin A1 is a flavonoid compound extracted from Herba Epimedii, a commonly used traditional Chinese medicine . It has a molecular weight of 838.81 .


Synthesis Analysis

Epimedin A1 is known to undergo extensive phase I and phase II metabolism in rats . The major metabolic processes include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars .


Molecular Structure Analysis

The IUPAC name of Epimedin A1 is 3-(((2R,3S,4S,5R,6R)-3,5-dihydroxy-6-methyl-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)oxy)-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-en-1-yl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-4H-chromen-4-one . Its molecular formula is C39H50O20 .


Chemical Reactions Analysis

Epimedin A1 is known to undergo extensive phase I and phase II metabolism in rats . The major metabolic processes include hydrolysis, hydrogenation, hydroxylation, dehydrogenation, demethylation, and conjugation with glucuronic acid and different sugars .


Physical And Chemical Properties Analysis

Epimedin A1 is a yellow crystalline powder, soluble in methanol, ethanol, DMSO, and other organic solvents . It has a molecular weight of 838.80 .

Scientific Research Applications

Osteoporosis Treatment

Epimedin A1: has been identified as a potential therapeutic agent for osteoporosis . Studies suggest that it can promote osteoblast differentiation and inhibit HIF-1α gene and protein expression, which are crucial in bone formation and health . This compound is part of the Epimedium plant, which has been traditionally used in Chinese medicine to treat bone-related ailments.

Intestinal Absorption Mechanism

Research using the Caco-2 cell monolayer model has explored the intestinal absorption mechanism of Epimedin A1. This study is significant for understanding the bioavailability of Epimedin A1 and its potential as an orally administered drug .

Pharmacological Activities

Epimedin A1 is being studied for its various pharmacological activities. It has been found to have immunostimulatory activity, which could be beneficial in enhancing the body’s immune response .

Biochemical Research

In biochemical research, Epimedin A1’s role in promoting alkaline phosphatase (ALP) activity under hypoxic conditions has been observed. This activity is essential for bone mineralization and growth, making it a compound of interest in the study of bone health and regeneration .

Biotechnological Applications

Advancements in biotechnology have enabled the exploration of Epimedin A1 for its potential in microbial cell factories . This could lead to industrial-scale production and a sustainable supply of this valuable flavonoid .

Agricultural Enhancement

In agriculture, Epimedin A1 is part of studies aiming to increase the accumulation of bioactive compounds in plants. Treatments with phytohormones and sucrose have shown promise in promoting the synthesis of such compounds, which could lead to improved plant health and medicinal value .

Environmental Science Implications

Finally, in environmental science, the study of Epimedin A1 encompasses its production through sustainable methods . The focus is on reducing the environmental impact of traditional extraction methods and exploring biotransformation strategies to meet market demands .

Mechanism of Action

Target of Action

Epimedin A1, a flavonoid compound extracted from the traditional Chinese medicine Epimedium, primarily targets Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α plays a crucial role in cellular responses to hypoxia, regulating the transcription of several genes involved in angiogenesis, cell survival, and glucose metabolism .

Mode of Action

Epimedin A1 interacts with HIF-1α, promoting osteoblast differentiation and inhibiting both HIF-1α gene and protein expression . This interaction enhances the expression of the COL1A1 protein under hypoxic conditions .

Biochemical Pathways

The primary biochemical pathway affected by Epimedin A1 is the HIF-1α pathway . By inhibiting HIF-1α, Epimedin A1 indirectly influences several downstream effects, including the promotion of osteoblast differentiation and the enhancement of COL1A1 protein expression .

Pharmacokinetics

The absorption permeability of Epimedin A1 is extremely low and increases as the concentration of Epimedin A1 increases from 5 to 20 μM . At 40 μm, the absorption permeability values are reduced . The absorption of Epimedin A1 is influenced by P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP), which are involved in its transport .

Result of Action

The molecular and cellular effects of Epimedin A1’s action primarily involve the promotion of osteoblast differentiation and the enhancement of COL1A1 protein expression . These effects contribute to the improvement of bone microstructures and the reduction of bone loss .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Epimedin A1. For instance, under hypoxic conditions, treatments with Epimedin A1 significantly increase the activity of alkaline phosphatase (ALP), a marker of osteoblast differentiation . Additionally, the geographical origin and species of the Epimedium plant from which Epimedin A1 is extracted can impact the concentration of bioactive compounds, thereby influencing the quality of Epimedin A1 .

properties

IUPAC Name

3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50O20/c1-14(2)5-10-18-20(54-37-30(49)28(47)25(44)21(12-40)55-37)11-19(42)23-27(46)36(33(57-34(18)23)16-6-8-17(52-4)9-7-16)59-39-32(51)35(24(43)15(3)53-39)58-38-31(50)29(48)26(45)22(13-41)56-38/h5-9,11,15,21-22,24-26,28-32,35,37-45,47-51H,10,12-13H2,1-4H3/t15-,21+,22+,24-,25+,26+,28-,29-,30+,31+,32+,35+,37+,38-,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLVBYGTTYRFJKH-YFNAFYFCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: What is the significance of identifying and quantifying multiple flavonoid glycosides, including Epimedin A1, in Epimedium total flavone capsule?

A1: Identifying and quantifying individual flavonoid glycosides like Epimedin A1 in Epimedium total flavone capsule is crucial for several reasons []. Firstly, it allows for standardized quality control of the herbal preparation, ensuring consistent therapeutic effects. Secondly, understanding the concentration of each component enables researchers to investigate their individual contributions to the overall pharmacological activity. This is important because different flavonoids may possess varying potencies and mechanisms of action. By quantifying Epimedin A1 alongside other components like Icariin, researchers can gain a more comprehensive understanding of how the complex mixture works synergistically.

Q2: How does Epimedin A1 contribute to the therapeutic potential of Bushen-Tiansui Formula (BTF) in Alzheimer's disease?

A2: While the provided research [] identifies Epimedin A1 as a constituent of BTF, it primarily focuses on the overall effects of the formula rather than the specific contribution of Epimedin A1. The study highlights that BTF, containing Epimedin A1 and other active compounds, improves cognitive function, protects synaptic structures, and modulates specific signaling pathways involved in learning and memory. Further research focusing on isolating and investigating the individual effects of Epimedin A1 within the BTF context is needed to fully understand its contribution to the observed therapeutic benefits.

Q3: What research suggests that Epimedin A1 may hold promise for treating osteoporosis?

A3: The research paper [] investigates the anti-osteoporosis activity of eleven compounds found within Epimedium, including Epimedin A1. While the study doesn't focus solely on Epimedin A1, it highlights that Baohuoside II exhibits the strongest activity in promoting osteogenic differentiation of MC3T3-E1 cells, a common model for studying bone formation. Importantly, the research underscores the need for further investigation into the individual and synergistic effects of Epimedium constituents, including Epimedin A1, to fully elucidate their potential as therapeutic agents for osteoporosis.

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